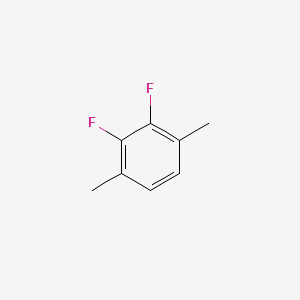

2,3-Difluoro-1,4-dimethyl-benzene

Description

Properties

IUPAC Name |

2,3-difluoro-1,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2/c1-5-3-4-6(2)8(10)7(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSJQUQJVBYIOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-1,4-dimethyl-benzene typically involves the fluorination of 1,4-dimethylbenzene. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzene ring using a fluorinating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-1,4-dimethyl-benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate can be used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative .

Scientific Research Applications

2,3-Difluoro-1,4-dimethyl-benzene has a wide range of applications in scientific research:

Chemistry: It serves as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high-performance polymers.

Mechanism of Action

In chemical reactions, 2,3-Difluoro-1,4-dimethyl-benzene acts as an alkylating agent, forming covalent bonds with other molecules. This mechanism is crucial in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. The compound’s ability to form stable covalent bonds makes it a valuable intermediate in many synthetic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key derivatives of 2,3-difluoro-1,4-disubstituted benzenes, highlighting differences in substituents, molecular weights, and applications:

Reactivity and Electronic Effects

Halogenated Derivatives (Iodo/Bromo):

- The electron-withdrawing nature of iodine and bromine enhances electrophilic substitution reactivity. For example, 2,3-Difluoro-1,4-diiodobenzene is widely used in palladium-catalyzed cross-coupling reactions to construct conjugated systems for organic electronics .

- Brominated analogs like 1,4-Dibromo-2,3-difluorobenzene serve as intermediates in nucleophilic aromatic substitution, enabling the introduction of diverse functional groups .

- This property is exploited in liquid crystalline materials, as seen in 2,3-difluoro-1,4-phenylene-containing esters .

- Hydroxyl Derivatives: 2,3-Difluorohydroquinone exhibits enhanced solubility in polar solvents due to hydrogen bonding, making it suitable for aqueous-phase reactions or redox-active materials .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-Difluoro-1,4-dimethyl-benzene, and how are they validated experimentally?

- Methodology :

- Halogenation and Methylation : Start with fluorinated benzene derivatives (e.g., 1,4-dimethylbenzene) and introduce fluorine via electrophilic substitution using fluorinating agents like Selectfluor®. Methyl groups are stabilized using Friedel-Crafts alkylation .

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with boronate esters and halogenated precursors (e.g., 2,3-difluoro-1,4-diiodobenzene) in the presence of Pd catalysts. Yields >95% are achievable under optimized conditions .

- Validation : Confirm purity via HPLC (>98%) and structural fidelity using NMR and XRD (via SHELX refinement) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : and NMR to resolve methyl and fluorine environments. Chemical shifts for aromatic fluorines typically appear at δ 110–120 ppm .

- X-ray Diffraction (XRD) : SHELX programs (e.g., SHELXL) refine crystal structures, confirming bond lengths (C–F: ~1.34 Å) and dihedral angles .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (MW: 158.16 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

- Parameters to Optimize :

- Catalyst Loading : Reduce Pd catalyst to 0.5 mol% in Suzuki-Miyaura coupling to minimize costs while maintaining >90% yield .

- Solvent Selection : Use anhydrous DMF for fluorination to avoid hydrolysis byproducts.

- Temperature Control : Reactions at 80–100°C balance kinetics and thermal decomposition risks .

- Case Study : A 96% yield was achieved using 2,3-difluoro-1,4-diiodobenzene and boronate ester in THF at 85°C for 12 hours .

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in electrophilic substitution?

- Mechanistic Insights :

- Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophiles to meta/para positions relative to methyl groups.

- Steric hindrance from methyl groups further restricts substitution patterns.

- Experimental Data : Nitration with HNO/HSO yields 2,3-difluoro-5-nitro-1,4-dimethylbenzene as the major product (85% selectivity) .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported spectroscopic data for fluorinated aromatic compounds?

- Strategies :

- Multi-Technique Cross-Validation : Combine NMR, IR, and XRD to resolve ambiguities. For example, conflicting shifts can be clarified via coupling constants in COSY spectra .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. What are the implications of contradictory solubility data for this compound in different solvents?

- Critical Analysis :

- Solubility in DMSO (25 mM) vs. methanol (<5 mM) suggests polarity-driven behavior. Confirm via Hansen solubility parameters.

- Contradictions may arise from impurities; always validate with freshly recrystallized samples .

Applications in Scientific Research

Q. What role does this compound play in developing fluorinated pharmaceuticals?

- Case Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.